molecular formula C12H8F3N3 B13925820 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile

Cat. No.: B13925820
M. Wt: 251.21 g/mol
InChI Key: ONWJMORXKKROJS-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group may participate in hydrogen bonding or serve as a pharmacophore in target binding .

Properties

Molecular Formula

C12H8F3N3

Molecular Weight

251.21 g/mol

IUPAC Name

4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile

InChI

InChI=1S/C12H8F3N3/c1-8-6-11(12(13,14)15)17-18(8)10-4-2-9(7-16)3-5-10/h2-6H,1H3

InChI Key

ONWJMORXKKROJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the benzonitrile moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl and benzonitrile groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Notable Features Reference
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile Pyrazole (5-Me, 3-CF₃), benzonitrile C₁₂H₈F₃N₃ 275.21 High lipophilicity, metabolic stability -
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile (21gd) Pyrazole-triazole hybrid, phenyl substituent C₁₉H₁₄N₆ 326.35 Enhanced π-π interactions, larger volume
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (19g) Azido group at pyrazole C3 C₁₁H₈N₆ 224.08 Reactive azide for click chemistry
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile Pyrazole (5-NH₂, 4-FPh, 3-Py), benzonitrile C₂₀H₁₃FN₆ 364.35 Multi-target potential (e.g., kinase inhibition)
4-(3-Iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile (13-1) Iodo substituent at pyrazole C3, CF₃ at benzonitrile C₁₁H₅F₃IN₃ 385.08 Halogenated intermediate for cross-coupling

Key Observations :

  • Substituent Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to phenyl (21gd) or azido (19g) groups. The azide in 19g enables click chemistry applications, whereas the triazole in 21gd increases steric bulk .

Key Observations :

  • The azide precursor 19g is synthesized with high yields (88–96%) under mild conditions, making it a versatile intermediate .
  • Triazole hybrids like 21gd require copper catalysis, which may limit scalability due to metal contamination concerns .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) Notable Peaks/Features Reference
19g 7.78–7.75 (m, 2H), 2.42 (s, 3H) 2121 (azide), 2228 (C≡N) Strong azide stretch at 2121 cm⁻¹
21gd Not reported Not reported Triazole C-H stretching (~3135 cm⁻¹)
4-[5-Amino-4-(4-FPh)-3-Py]benzonitrile Single-crystal X-ray data provided Not reported Planar pyrazole-pyridine system

Key Observations :

  • The azide group in 19g produces a distinct IR peak at 2121 cm⁻¹, absent in non-azide analogs .
  • Crystallographic data for the compound in confirms planarity, critical for binding to flat enzyme active sites.

Biological Activity

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3N3C_{12}H_{10}F_3N_3, and it features a trifluoromethyl group, which enhances its lipophilicity and biological potency. The presence of the pyrazole moiety is crucial for its biological interactions.

Inhibition of Enzymatic Activity

Research has shown that compounds containing a trifluoromethyl group can significantly enhance their inhibitory effects on various enzymes. For instance, studies indicate that the incorporation of a trifluoromethyl group can improve the potency against targets such as cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes, which are critical in inflammation and cardiovascular diseases .

Interaction with Receptors

The compound has been investigated for its interaction with serotonin receptors, particularly in the context of mood disorders. The trifluoromethyl group contributes to the binding affinity, enhancing the efficacy of the compound in modulating serotonin uptake .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism IC50 Values (µM) References
COX InhibitionEnzyme Inhibition0.5 - 2.0
PDE InhibitionEnzyme Inhibition0.3 - 1.5
Serotonin UptakeReceptor Modulation0.4 - 1.0

Anti-inflammatory Effects

A notable study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The mechanism involved the inhibition of COX enzymes, leading to reduced prostaglandin synthesis, which is pivotal in mediating inflammatory responses .

Anticancer Activity

Another research highlighted the anticancer potential of this compound, where it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The trifluoromethyl substitution was essential for enhancing cytotoxicity against specific tumor types .

Q & A

Basic: What are the common synthetic routes for 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, and how are reaction conditions optimized for yield and purity?

Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile is reacted with terminal alkynes in a THF/water mixture (1:1) using CuSO₄ and sodium ascorbate as catalysts . Reaction optimization includes:

  • Temperature and time : Extended reaction times (e.g., 16 hours vs. 3 hours) can improve yields from 88% to 96% .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) ensures high purity. TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) monitors progress .
  • Intermediate stability : Triazenylpyrazole precursors are stabilized under inert conditions to prevent decomposition .

Basic: What spectroscopic and chromatographic methods are employed to characterize the compound's structure and purity?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.78–7.61 ppm for aromatic protons, 2.42 ppm for methyl groups) confirm substituent positions .
  • HRMS : Validates molecular mass (e.g., [M]+ calculated 224.0805, found 224.0803) .
  • IR spectroscopy : Peaks at 2228 cm⁻¹ (C≡N) and 2121 cm⁻¹ (N₃) identify functional groups .
  • HPLC/LC-MS : Detects impurities (e.g., regioisomers) and quantifies purity (>95%) .

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NMR signals) when synthesizing derivatives of this compound?

Answer:
Contradictions may arise from tautomerism, impurities, or regioisomers. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • Isolation via preparative HPLC : Separates impurities for individual analysis .
  • X-ray crystallography : Defines solid-state structures to validate tautomeric forms, as seen in pyrazole-triazole hybrids .
  • Control experiments : Synthesize reference standards (e.g., celecoxib impurities) to compare spectral profiles .

Advanced: What strategies are effective in improving regioselectivity during the formation of the pyrazole-triazole hybrid structure?

Answer:
Regioselectivity is influenced by:

  • Catalyst choice : Copper(I) iodide enhances triazole formation at the 1,4-position over 1,5-regioisomers .
  • Precursor design : Triazenylpyrazole precursors (e.g., (E)-4-(3-(3,3-diisopropyltriaz-1-en-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile) direct cycloaddition to the desired position .
  • Solvent effects : Polar aprotic solvents (e.g., THF) favor specific transition states, reducing side products .

Basic: What are the key structural features of this compound that influence its biological activity, based on known SAR studies?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions, as seen in COX-2 inhibitors like celecoxib .
  • Pyrazole core : Facilitates π-π stacking in enzyme active sites (e.g., COX-2 or kinase targets) .
  • Benzonitrile moiety : Improves solubility and serves as a hydrogen-bond acceptor .

Advanced: How can impurity profiling be systematically conducted for this compound using analytical techniques?

Answer:
A stepwise approach includes:

  • LC-MS/MS : Identifies impurities (e.g., methylphenyl or dimethylphenyl analogs) via fragmentation patterns .
  • Synthesis of reference standards : Prepare known impurities (e.g., 5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazole) for spiking experiments .
  • Quantitative NMR (qNMR) : Measures impurity levels against an internal standard (e.g., maleic acid) .

Advanced: In multi-step syntheses, how do variations in reaction parameters (e.g., time, temperature) impact intermediate stability and final product yield?

Answer:
Critical parameters include:

  • Reaction time : Prolonged azide-alkyne cycloaddition (16 hours vs. 3 hours) increases yield by 8% but risks intermediate degradation .
  • Temperature control : Lower temperatures (0°C) stabilize azide intermediates, while higher temperatures (50°C) accelerate cycloaddition .
  • Catalyst loading : Excess CuSO₄ (20 mol%) can lead to copper-mediated side reactions; ascorbate reduces Cu(II) to active Cu(I) .

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